Bis(10-hydroxybenzo[H]quinolinato)beryllium
Overview
Description
Bebq2 is a planar molecule . It is a yellow powder that is often used as an organic light-emitting diode (OLED) material . It is used as an emitting and electron transport material in OLEDs . Its electroluminescence (EL) and electron-transport (ET) properties were found to be superior to those of tris(8-hydroxyquinolinato)aluminum (Alq3), a popular material .
Molecular Structure Analysis
The geometrical structure and electronic properties of Bebq2 molecule and its dimer both in the neutral and in the positively and negatively charged states were studied using quantum-chemical calculations . It was found that the excess charge in the charged systems is localized on one of the hydroxybenzoquinoline ligands .Physical And Chemical Properties Analysis
Bebq2 is a yellow powder . It is used as an OLED material due to its excellent charge transport ability .Scientific Research Applications
Photophysical Properties
Bis(10-hydroxybenzo[h]quinolinato)beryllium (Bebq2) is studied for its photophysical properties. It's known to emit yellow-green and yellow light with emission peaks at 492 and 512 nm, respectively. The light emission can be quenched by electron donors, following the Stern-Volmer equation. The interactions of Bebq2 with electron acceptors were also investigated, highlighting its potential as an emitting material (Guo et al., 2007).
Charge Localization and Transfer
Research has been conducted on the geometrical structure and electronic properties of Bebq2. The study focuses on its behavior in both neutral and charged states, revealing that the excess charge in charged systems is localized on one of its ligands. This suggests potential applications in areas where controlled charge transfer and localization are crucial (Safonov & Bagaturyants, 2014).
Phosphorescence Studies
Bebq2 has been used in studies observing phosphorescence from fluorescent organic material. It displayed strong T1 emission with a vibronic structure when doped with phosphorescent tris(2-phenylpyridine) iridium, suggesting its utility in phosphorescence-based applications (Tsuboi et al., 2009).
Spectral and Charge-Transport Parameters
Bebq2's charge transport mechanism and light absorption and emission features have been explored using quantum-chemical calculations. These findings are significant for applications in electronics where charge transport is a key factor, such as in OLEDs (Freidzon et al., 2015).
Application in OLEDs
Bebq2 is extensively researched for its application in Organic Light Emitting Diodes (OLEDs). Its ability to function as an effective electron transporter and block holes makes it valuable in developing efficient OLEDs with simple device structures. Its properties contribute to achieving high efficiency and low driving voltage in OLEDs (Jeon et al., 2009).
Safety And Hazards
properties
IUPAC Name |
beryllium;benzo[h]quinolin-10-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H9NO.Be/c2*15-11-5-1-3-9-6-7-10-4-2-8-14-13(10)12(9)11;/h2*1-8,15H;/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVWHWAWLPCBHB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16BeN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Beryllium;benzo[h]quinolin-10-olate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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